molecular formula C23H24N2O4S B7689177 N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

Cat. No. B7689177
M. Wt: 424.5 g/mol
InChI Key: UWVNPKCMIAKPKF-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as BMS-191011, is a synthetic compound that belongs to the sulfonamide class of drugs. It was first synthesized by Bristol-Myers Squibb in the early 2000s as a potential treatment for cardiovascular diseases, specifically hypertension. The compound has since been studied for its potential applications in other areas of medicine, including cancer research.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide disrupts the pH balance in the tumor, leading to apoptosis.
Biochemical and Physiological Effects
N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to decrease the expression of genes involved in cell proliferation and survival, while increasing the expression of genes involved in apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has shown activity against a wide range of cancer cell lines, making it a potentially useful tool for studying different types of cancer. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new analogs of the compound with improved activity and selectivity. Another area of interest is the use of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves several steps, starting with the reaction of o-tolylsulfonyl chloride with 4-hydroxyphenylacetic acid to form an ester intermediate. This intermediate is then reacted with N-benzyl-N-methylamine to form the final product, N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. The synthesis process has been optimized over the years to improve yield and purity.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been studied extensively for its potential applications in cancer research. Research has shown that the compound has anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.

properties

IUPAC Name

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-6-7-11-22(18)24-30(27,28)21-14-12-20(13-15-21)29-17-23(26)25(2)16-19-9-4-3-5-10-19/h3-15,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVNPKCMIAKPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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